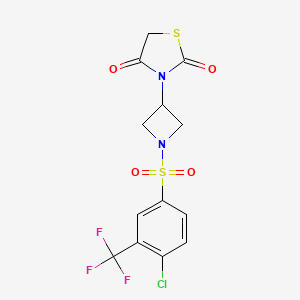

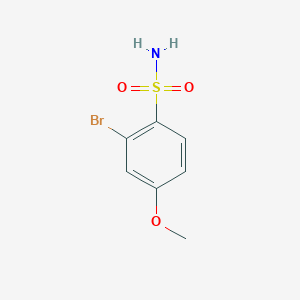

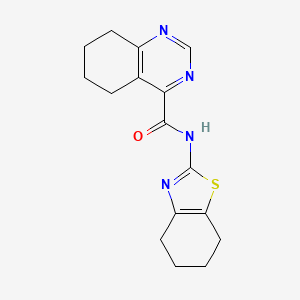

3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a thiazolidine-2,4-dione, a sulfonyl group, and a trifluoromethyl group . These groups are common in many pharmaceutical and agrochemical compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as sulfonylation, azetidine formation, and condensation to form the thiazolidine-2,4-dione ring .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of these functional groups around the azetidine and thiazolidine rings. The presence of the trifluoromethyl group could introduce steric hindrance and influence the overall conformation of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic nature of the sulfonyl group and the nucleophilic nature of the thiazolidine-2,4-dione ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Applications De Recherche Scientifique

Inhibitors of Human Heart Chymase

Compounds similar to the specified chemical structure have been evaluated for their ability to inhibit human heart chymase, an enzyme implicated in cardiovascular diseases. Structure-activity relationship (SAR) studies on these compounds showed that specific substitutions enhance their inhibitory activity, with molecular modeling providing insights into their interactions with chymase, highlighting potential applications in cardiovascular therapeutics (S. Niwata et al., 1997).

Antihyperglycemic Agents

Derivatives of thiazolidine-2,4-dione have been explored as oral antihyperglycemic agents, demonstrating significant efficacy in lowering glucose and insulin levels in diabetic mouse models. The study indicates the potential of these compounds in managing diabetes through novel mechanisms of action (J. Wrobel et al., 1998).

Antiproliferative Activity Against Cancer Cell Lines

Several thiazolidine-2,4-dione derivatives have been synthesized and tested for their antiproliferative effects against various human cancer cell lines, revealing potent activity. These findings suggest their application in cancer research, particularly in developing new chemotherapeutic agents (S. Chandrappa et al., 2008).

COX-2 Inhibitors for Inflammation Control

Research on azetidin-2-one and thiazolidin-4-one derivatives has identified selective COX-2 inhibitors, providing a basis for developing anti-inflammatory drugs. Select compounds exhibited significant inhibition of COX-2 enzyme, implicating them in pain and inflammation management (M. ArockiaBabu et al., 2009).

Antimicrobial Agents

Novel azetidinones and their derivatives have shown promising antibacterial and antifungal activities, indicating their potential use in treating microbial infections. These compounds' efficacy against various pathogens underscores their potential in developing new antimicrobial therapies (Sanjay D. Prajapati et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2O4S2/c14-10-2-1-8(3-9(10)13(15,16)17)25(22,23)18-4-7(5-18)19-11(20)6-24-12(19)21/h1-3,7H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOCISCLBCFXRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2661545.png)

![Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2661548.png)

![D-Valine, N-[(4-fluorophenyl)sulfonyl]-](/img/structure/B2661553.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2661566.png)